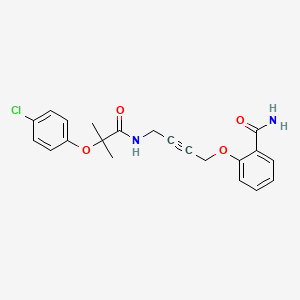

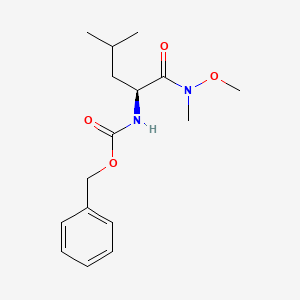

2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, antipyrine-like derivatives are synthesized and characterized spectroscopically, indicating that such methods could potentially be applied to the synthesis of the compound . The synthesis of related compounds often involves the use of X-ray crystallography for characterization, which suggests that a similar approach could be used for the synthesis and characterization of "2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide" .

Molecular Structure Analysis

X-ray single crystallography is a common technique used to reveal the solid-state properties of benzamide derivatives . The molecular structure of benzamide compounds is often analyzed using DFT calculations, which can provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts . These methods could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions of benzamide derivatives can be complex. For instance, the colorimetric sensing behavior of certain benzamide derivatives is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . The photochemical reactions of enamino ketones with benzophenone have also been studied, leading to the formation of various products . These studies suggest that the compound may also undergo interesting chemical reactions that could be analyzed using similar methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their hydrogen bonding interactions, can be examined through UV-Vis absorption and NMR analyses . The solid-state structures of these compounds are often analyzed through Hirshfeld surface analysis and DFT calculations . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT . These analyses could be used to determine the physical and chemical properties of "2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide".

Relevant Case Studies

While the provided papers do not directly discuss the compound , they do provide case studies of similar compounds. For example, the antibacterial activity of certain benzamide derivatives against MRSA has been studied , and the antioxidant properties of a novel benzamide have been determined using DPPH free radical scavenging tests . These case studies could provide a framework for investigating the biological activities of "2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide".

Scientific Research Applications

Chemical Structure and Properties Analysis

- Demir et al. (2016) synthesized a structurally related compound and characterized it using X-ray diffraction, IR, NMR, and UV–Vis spectra. They also performed DFT calculations to predict the compound's properties, including vibrational frequencies, chemical shifts, and electronic properties, highlighting the importance of structural analysis in understanding a compound's behavior and potential applications (Demir et al., 2016).

Molecular Synthesis and Reactivity

- Harutyunyan et al. (2020) investigated the synthesis of novel pyrimidines, demonstrating the versatility of certain chemical frameworks in creating compounds with potential biological activities. This study illustrates how chemical synthesis techniques can be applied to create a variety of molecules for further evaluation (Harutyunyan et al., 2020).

Polymer Science Applications

- Hsiao et al. (2000) explored the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine), derived from 4-tert-butylcatechol. Their work contributes to the development of new polyamides with potential applications in materials science, highlighting how compounds with specific functionalities can be used to create advanced materials (Hsiao et al., 2000).

Photochemical Studies

- Matsuura et al. (1969) studied the photosensitized oxygenation of a thiazole, leading to the formation of benzil and benzamide. This research into photoinduced reactions provides insights into how light can be used to initiate chemical transformations, with implications for the synthesis and modification of complex organic compounds (Matsuura et al., 1969).

properties

IUPAC Name |

2-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4/c1-21(2,28-16-11-9-15(22)10-12-16)20(26)24-13-5-6-14-27-18-8-4-3-7-17(18)19(23)25/h3-4,7-12H,13-14H2,1-2H3,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWOAYYYPTYLCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC#CCOC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)